molecular formula C11H13NO B8629418 (3-Ethyl-4-methoxyphenyl)acetonitrile

(3-Ethyl-4-methoxyphenyl)acetonitrile

Cat. No.: B8629418
M. Wt: 175.23 g/mol
InChI Key: ICEVZAPYQHWRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-4-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-ethyl-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-3-10-8-9(6-7-12)4-5-11(10)13-2/h4-5,8H,3,6H2,1-2H3

InChI Key

ICEVZAPYQHWRTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (75 ml) was added to 3-bromo-4-methoxybenzyl cyanide (9.0 g, 40 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane adduct (400 mg, 0.49 mmol) and potassium carbonate (24.0 g, 174 mmol) at room temperature. Further, triethylborane (1M n-hexane solution, 50 ml, 50 mmol) was added dropwise thereto and the reaction mixture was stirred at 70° C. for 5 hours. After the temperature of the reaction mixture was returned to room temperature, the mixture was poured into water and extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=8/1-5/1) to give (3-ethyl-4-methoxyphenyl)acetonitrile (2.6 g, yield: 38%) as an oil.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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